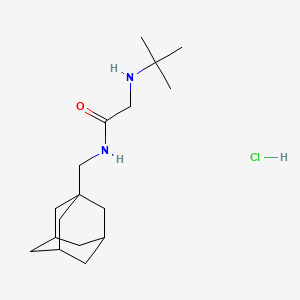![molecular formula C19H21ClO3 B4889691 4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4889691.png)
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene, also known as ACPB, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of the cannabinoid receptor 1 (CB1), which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood.
Mechanism of Action
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the activity of the endocannabinoid system and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and appetite. It has also been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Advantages and Limitations for Lab Experiments
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene has several advantages for use in laboratory experiments, including its high selectivity and potency as a CB1 receptor antagonist. However, its use is limited by its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several areas of future research that could be explored using 4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene, including the investigation of its potential therapeutic applications in the treatment of metabolic disorders and the development of more potent and selective CB1 receptor antagonists. Additionally, further studies could be conducted to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and its potential for use in drug development.
Synthesis Methods
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with allyl bromide, followed by the reaction of the resulting compound with 3-(3-chlorophenoxy)propylamine. The final product is obtained through the reaction of the intermediate compound with p-toluenesulfonic acid.
Scientific Research Applications
4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene has been extensively used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other processes.
properties
IUPAC Name |
1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDIGKHFMWJAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4889614.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4889626.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![N-cyclopropyl-1'-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4889656.png)

![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![[1-({1-[6-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4889674.png)


![N-(4-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4889688.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4889697.png)
![N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine](/img/structure/B4889700.png)